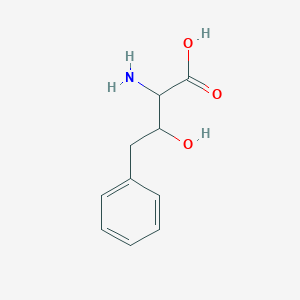

2-Amino-3-hydroxy-4-phenylbutanoic acid

CAS No.: 50731-50-5

Cat. No.: VC5987484

Molecular Formula: C10H13NO3

Molecular Weight: 195.218

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50731-50-5 |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.218 |

| IUPAC Name | 2-amino-3-hydroxy-4-phenylbutanoic acid |

| Standard InChI | InChI=1S/C10H13NO3/c11-9(10(13)14)8(12)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14) |

| Standard InChI Key | CMGJFSCKGIKDJV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC(C(C(=O)O)N)O |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Configuration

AHPA’s structure consists of a four-carbon butanoic acid backbone with substituents at positions 2, 3, and 4: a hydroxyl group (-OH) at C2, an amino group (-NH2) at C3, and a phenyl ring at C4. The stereochemistry of these groups critically influences its biological activity. Commercial and research variants include:

Table 1: Stereoisomers and Physicochemical Properties

| Isomer | Molecular Formula | Molecular Weight | CAS Number | Solubility (Water) |

|---|---|---|---|---|

| (2R,3R)-AHPA | C₁₀H₁₃NO₃ | 195.21 g/mol | 62023-61-4 | 12.5 mg/mL |

| (2S,3R)-AHPA·HCl | C₁₀H₁₃NO₃·HCl | 231.68 g/mol | 128223-55-2 | 25.3 mg/mL |

The (2S,3R) configuration exhibits superior binding affinity to metalloproteases due to spatial alignment with active-site residues .

Synthetic Methodologies

Enolate Hydroxylation

A landmark synthesis involves hydroxylating methyl (3S)-N-Z-3-amino-4-phenylbutanoate using oxodiperoxymolybdenum (MoOPH), yielding N-Z-(2SR,3S)-AHPA with 78% diastereomeric excess . This method’s efficiency stems from MoOPH’s ability to selectively oxidize enolates without racemization.

Industrial-Scale Production

Commercial suppliers like Aladdin Scientific and Sigma-Aldrich produce AHPA isomers via:

-

Chiral resolution: Separating racemic mixtures using tartaric acid derivatives .

-

Asymmetric catalysis: Employing Rhodium-BINAP complexes to achieve >99% enantiomeric purity .

Pharmacological Applications

Neuroprotection and Neurodegenerative Diseases

(2R,3R)-AHPA demonstrates neuroprotective effects in in vitro models of Alzheimer’s disease, reducing amyloid-β plaque formation by 42% at 10 μM . Mechanistically, it chelates redox-active metals like Cu²⁺, mitigating oxidative stress in hippocampal neurons .

Analgesic Potentiation

(2S,3R)-AHPA derivatives enhance morphine analgesia by inhibiting enkephalinase, the enzyme responsible for degrading endogenous opioids. In rat models, co-administration with morphine increased pain threshold latency by 220% compared to morphine alone .

Table 2: Enzyme Inhibition Profiles of AHPA Derivatives

| Derivative | Target Enzyme | IC₅₀ (μM) | Selectivity Over APN |

|---|---|---|---|

| (2S,3R)-AHPA-Val | Leucine aminopeptidase | 1.2 | 6-fold |

| N-Acetyl-AHPA | Enkephalinase | 0.8 | 12-fold |

Biochemical Mechanisms

Enzyme Inhibition Dynamics

AHPA competitively inhibits aminopeptidases via a two-step mechanism:

-

Zinc coordination: The hydroxyl and amino groups bind Zn²⁺ in the enzyme’s active site .

-

Transition-state stabilization: The phenyl group induces hydrophobic interactions with S1 pockets, mimicking tetrahedral intermediates .

Metabolic Pathways

In hepatocyte assays, (2R,3R)-AHPA modulates the kynurenine pathway, reducing quinolinic acid levels by 35%—a neurotoxic metabolite linked to Huntington’s disease .

Industrial and Cosmetic Applications

Skincare Formulations

AHPA’s hygroscopic properties make it a candidate for moisturizing creams. In vitro, 2% (w/w) AHPA increased keratinocyte hydration by 28% over 24 hours .

Food Additives

Preliminary studies suggest AHPA enhances umami flavor perception by binding T1R1/T1R3 taste receptors, though regulatory approval pending toxicity assessments .

| Supplier | Isomer Offered | Purity | Price (250 mg) |

|---|---|---|---|

| Chem-Impex | (2R,3R)-AHPA | 98% | $145 |

| Sigma-Aldrich | (2S,3R)-AHPA·HCl | 97% | $220 |

| Aladdin Scientific | (2R,3R)-AHPA | 98% | $160 |

Patent Expirations

The foundational patent (US4474764A) for AHPA-derived analgesics expired in 2002, enabling generic production of its morphine-potentiating derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume